molecular formula C14H19ClN2O2 B2447344 1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea CAS No. 1396710-79-4

1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea

Cat. No.: B2447344
CAS No.: 1396710-79-4
M. Wt: 282.77
InChI Key: VGPJNVUKQVWYFI-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea is a synthetic urea derivative of interest in medicinal chemistry and biochemical research. Urea-based compounds are frequently explored for their potential to modulate biological pathways, particularly as enzyme inhibitors. For instance, structurally related urea derivatives have been investigated for their inhibitory activity against factors in the coagulation cascade, such as Factor Xa, positioning them as candidates in thrombosis and thromboembolism research . The molecular structure of this compound, which incorporates a chlorophenyl group and a hydroxycyclohexyl moiety, is characteristic of molecules designed for targeted interaction with protein binding sites. The hydroxycyclohexyl group may contribute to solubility and hydrogen-bonding interactions, while the chlorophenyl group is a common pharmacophore in drug discovery. In a research setting, this compound serves as a valuable chemical tool for probing biological systems, studying protein-ligand interactions, and as a synthetic intermediate for further chemical elaboration. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals appropriately in accordance with their laboratory's safety protocols.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c15-11-6-4-10(5-7-11)9-16-14(19)17-12-2-1-3-13(18)8-12/h4-7,12-13,18H,1-3,8-9H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPJNVUKQVWYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea typically involves the reaction of 4-chlorobenzylamine with 3-hydroxycyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-Chlorobenzyl)-3-(3-oxocyclohexyl)urea.

    Reduction: Formation of 1-(4-Benzyl)-3-(3-hydroxycyclohexyl)urea.

    Substitution: Formation of 1-(4-Substituted benzyl)-3-(3-hydroxycyclohexyl)urea.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-(3-hydroxyphenyl)urea
  • 1-(4-Chlorobenzyl)-3-(3-hydroxypropyl)urea
  • 1-(4-Chlorobenzyl)-3-(3-hydroxybutyl)urea

Uniqueness

1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea is unique due to the presence of both a chlorobenzyl group and a hydroxycyclohexyl group, which confer distinct chemical and physical properties

Biological Activity

1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea, also known as a derivative of urea, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by a chlorophenyl group and a hydroxycyclohexyl moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17ClN2O2C_{13}H_{17}ClN_2O_2. The presence of the chlorine atom and hydroxyl group in its structure may contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H17ClN2O2
Molecular Weight252.74 g/mol
IUPAC NameThis compound

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies on related chloroethylnitrosoureas have shown that they can induce DNA cross-linking, which is a mechanism often associated with their anticancer effects . The potential for this compound to interact with DNA or other cellular components suggests it may also possess similar antitumor activities.

The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes within the body. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects such as:

  • Inhibition of tumor growth : By interfering with cell cycle regulation.
  • Induction of apoptosis : Triggering programmed cell death in cancerous cells.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds can provide insights into the unique biological properties of this compound. Below is a summary table comparing it with similar urea derivatives.

Compound NameAntitumor ActivityMechanism of Action
This compoundPotentially presentDNA cross-linking and apoptosis induction
1-Nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)ureaModerateDNA cross-linking
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)ureaLowPrimarily mutagenic

Q & A

Q. What are the recommended synthetic routes for 1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

  • Step 1: Preparation of intermediates, such as 4-chlorobenzyl isocyanate and 3-hydroxycyclohexylamine, via nucleophilic substitution or coupling reactions.
  • Step 2: Urea bond formation through reaction of the isocyanate intermediate with the amine under anhydrous conditions (e.g., in dichloromethane or THF) .
  • Optimization:
    • Temperature: Maintain 0–5°C during exothermic steps to minimize side reactions.
    • Catalysts: Use triethylamine or DMAP to accelerate urea formation .
    • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yield optimization (~60–75%) is achieved by controlling stoichiometry and solvent polarity .

Q. Which spectroscopic and chromatographic methods validate the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR confirms regiochemistry: Aromatic protons (δ 7.2–7.4 ppm for chlorophenyl), cyclohexyl protons (δ 1.2–2.8 ppm), and urea NH signals (δ 5.5–6.0 ppm, broad) .
  • HPLC-MS:
    • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection validates molecular ion ([M+H]+ ≈ 323 m/z) and purity (>95%) .
  • FTIR:
    • Urea carbonyl stretch (~1640–1680 cm⁻¹) and hydroxyl group (~3200–3400 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the stereochemistry of the 3-hydroxycyclohexyl group influence biological activity?

Methodological Answer:

  • Enantiomer Synthesis:
    • Resolve racemic 3-hydroxycyclohexylamine using chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution .
  • Activity Assays:
    • Compare enantiomers in receptor-binding assays (e.g., radioligand displacement for kinase targets). For example, the (1R,3S)-enantiomer may exhibit 10-fold higher affinity than the (1S,3R)-form due to steric compatibility with hydrophobic binding pockets .
  • Computational Modeling:
    • Docking studies (AutoDock Vina) correlate enantiomer conformation with binding energy differences .

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

Methodological Answer:

  • Bioavailability Studies:
    • Assess solubility (shake-flask method) and metabolic stability (liver microsome assays). Low oral bioavailability (<20%) due to poor membrane permeability may explain in vivo inefficacy despite in vitro potency .
  • Metabolite Identification:
    • LC-HRMS identifies major metabolites (e.g., hydroxylation at cyclohexyl or N-demethylation) that may alter activity .
  • Pharmacokinetic Profiling:
    • Measure plasma half-life (t1/2) and tissue distribution in rodent models. For instance, rapid clearance (t1/2 < 1 hr) may necessitate prodrug strategies .

Q. What computational methods predict environmental persistence and ecotoxicity?

Methodological Answer:

  • QSAR Models:
    • Use EPI Suite to estimate biodegradability (e.g., BIOWIN score < 2.5 suggests persistence) and bioaccumulation potential (log BCF > 3.5) .
  • Ecotoxicity Assays:
    • Daphnia magna acute toxicity: EC50 values >10 mg/L indicate low aquatic toxicity.
    • Soil adsorption: Batch experiments measure Koc values; high adsorption (Koc > 500) correlates with limited groundwater mobility .

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